5-Acetamido-2-methylphenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Acetamido-2-methylphenylboronic acid: is a boronic acid derivative with the molecular formula C9H12BNO3 and a molecular weight of 193.01 g/mol . This compound is primarily used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Mechanism of Action
Target of Action
(5-Acetamido-2-methylphenyl)boronic acid is primarily used as a building block in organic synthesis . It is often used in the Suzuki–Miyaura coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
In the Suzuki–Miyaura coupling reaction, the compound interacts with its targets through a process known as transmetalation . This process involves the transfer of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is a key biochemical pathway affected by (5-Acetamido-2-methylphenyl)boronic acid . This reaction allows for the formation of carbon–carbon bonds, which are fundamental in organic chemistry and biochemistry .
Pharmacokinetics
It’s known that the compound has a molecular weight of 19301 , which could influence its bioavailability.
Result of Action
The primary result of the action of (5-Acetamido-2-methylphenyl)boronic acid is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This enables the synthesis of a wide range of organic compounds .
Action Environment
The action of (5-Acetamido-2-methylphenyl)boronic acid can be influenced by various environmental factors. Boronic esters, such as (5-acetamido-2-methylphenyl)boronic acid, are generally more stable . This increased stability allows for their use in a wider range of environments .
Biochemical Analysis
Biochemical Properties
They can form reversible covalent bonds with proteins, particularly with serine and threonine residues . This property makes them valuable tools in the study of enzyme mechanisms and in the design of enzyme inhibitors .
Cellular Effects
The specific cellular effects of (5-Acetamido-2-methylphenyl)boronic acid are not well-studied. Boronic acids are known to influence cell function in various ways. For example, they can inhibit enzymes, alter cell signaling pathways, and affect gene expression .
Molecular Mechanism
The molecular mechanism of action of (5-Acetamido-2-methylphenyl)boronic acid is not well-understood. Boronic acids are known to exert their effects at the molecular level through various mechanisms. They can bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression .
Temporal Effects in Laboratory Settings
Boronic acids are generally stable and do not degrade over time .
Metabolic Pathways
The specific metabolic pathways that (5-Acetamido-2-methylphenyl)boronic acid is involved in are not well-documented. Boronic acids are known to participate in various metabolic processes. They can interact with enzymes and cofactors, and they can affect metabolic flux and metabolite levels .
Transport and Distribution
Boronic acids are known to interact with various transporters and binding proteins .
Subcellular Localization
Boronic acids can be directed to specific compartments or organelles based on their chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 5-Acetamido-2-methylphenylboronic acid typically involves the borylation of an appropriate aromatic precursor. One common method is the Miyaura borylation, which involves the reaction of an aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is highly efficient.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions: 5-Acetamido-2-methylphenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: The compound can be reduced under specific conditions to yield corresponding amines.
Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura coupling reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed:
Oxidation: Phenols
Reduction: Amines
Substitution: Biaryl compounds
Scientific Research Applications
5-Acetamido-2-methylphenylboronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 4-Methoxy-2-methylphenylboronic acid
- 3-Formylphenylboronic acid
- 4-Formylphenylboronic acid
Comparison: 5-Acetamido-2-methylphenylboronic acid is unique due to its acetamido group, which enhances its reactivity and specificity in certain chemical reactions. Compared to other boronic acids, it offers distinct advantages in terms of stability and ease of handling .
Properties
IUPAC Name |
(5-acetamido-2-methylphenyl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BNO3/c1-6-3-4-8(11-7(2)12)5-9(6)10(13)14/h3-5,13-14H,1-2H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJBSHDWYEWWMNT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)NC(=O)C)C)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30441028 |
Source
|
Record name | 5-Acetamido-2-methylphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30441028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1060661-55-3 |
Source
|
Record name | 5-Acetamido-2-methylphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30441028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.